6-Amino-2-bromo-3-methylbenzoic acid 6-Amino-2-bromo-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 147149-85-7
VCID: VC21083490
InChI: InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
SMILES: CC1=C(C(=C(C=C1)N)C(=O)O)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

6-Amino-2-bromo-3-methylbenzoic acid

CAS No.: 147149-85-7

Cat. No.: VC21083490

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-bromo-3-methylbenzoic acid - 147149-85-7

Specification

CAS No. 147149-85-7
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 6-amino-2-bromo-3-methylbenzoic acid
Standard InChI InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key DESUDZIADGQZIJ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)N)C(=O)O)Br
Canonical SMILES CC1=C(C(=C(C=C1)N)C(=O)O)Br

Introduction

Chemical Identity and Structural Properties

The compound 6-Amino-2-bromo-3-methylbenzoic acid is characterized by its specific arrangement of functional groups around a benzoic acid core. Understanding its structural properties is essential for predicting its chemical behavior and potential applications in various scientific fields.

Molecular Structure

6-Amino-2-bromo-3-methylbenzoic acid features a benzene ring with four substituents: a carboxylic acid group (-COOH), a bromine atom (Br), an amino group (-NH2), and a methyl group (-CH3). The specific positions of these substituents define the unique chemical identity of this compound. The bromine atom is located at position 2, the methyl group at position 3, and the amino group at position 6, while the carboxylic acid group constitutes the "benzoic acid" portion of the molecule .

The molecular structure can be represented using various notations:

  • Molecular Formula: C8H8BrNO2

  • SMILES Notation: CC1=C(C(=C(C=C1)N)C(=O)O)Br

  • InChI: InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

  • InChIKey: DESUDZIADGQZIJ-UHFFFAOYSA-N

Physical and Chemical Properties

The compound has a molecular weight of 230.06 g/mol, which is consistent with its molecular formula C8H8BrNO2 . The presence of an amino group (-NH2) confers basic properties, while the carboxylic acid group (-COOH) provides acidic characteristics, making this compound amphoteric. The bromine atom, being electronegative, influences the electron distribution within the molecule, affecting its reactivity patterns.

Nomenclature and Identification

The identification and proper naming of 6-Amino-2-bromo-3-methylbenzoic acid involve various systematic approaches and identification codes established by chemical databases and regulatory bodies.

Naming Conventions and Synonyms

There appears to be some variation in the naming of this compound across different sources. While the primary name used is "6-Amino-2-bromo-3-methylbenzoic acid," several synonyms exist:

  • 2-Amino-6-bromo-5-methylbenzoic acid (alternative naming convention)

  • Benzoic acid, 6-amino-2-bromo-3-methyl- (systematic name with functional group prefix)

  • 2-AMINO-6-BROMO-5-METHYLBENZOICACID (alternative format)

These naming variations reflect different approaches to numbering the positions of substituents on the benzoic acid core. The discrepancy between naming systems (6-Amino-2-bromo-3-methyl vs. 2-Amino-6-bromo-5-methyl) likely stems from the different starting points for position numbering in the ring system.

Identification Codes

The compound is associated with several identification codes in chemical databases:

  • CAS Registry Numbers: 147149-85-7 and 1156838-26-4 (the discrepancy may reflect different isomers or registration errors)

  • PubChem CID: 611622

  • MDL Number: MFCD12096465

These identification codes serve as unique identifiers for the compound in scientific literature, databases, and commercial catalogs.

Analytical Properties and Characterization

The analytical characterization of 6-Amino-2-bromo-3-methylbenzoic acid provides valuable information for its identification, purity assessment, and structure confirmation.

Mass Spectrometric Data

Mass spectrometric data for various adducts of 6-Amino-2-bromo-3-methylbenzoic acid has been predicted, providing useful information for its identification in analytical contexts. The following table presents the predicted mass-to-charge ratios (m/z) for different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+229.98113139.5
[M+Na]+251.96307142.0
[M+NH4]+247.00767143.6
[M+K]+267.93701143.3
[M-H]-227.96657139.6
[M+Na-2H]-249.94852141.9
[M]+228.97330138.5
[M]-228.97440138.5

These predicted m/z values are particularly useful for identifying the compound using liquid chromatography-mass spectrometry (LC-MS) techniques.

Collision Cross Section Data

Collision Cross Section (CCS) values have been predicted for various adducts of the compound, as shown in the table above. CCS values represent the effective area for the interaction between an ion and the neutral gas molecules in ion mobility spectrometry. These values provide additional dimensions of separation and identification beyond mass spectrometry alone, enhancing the confidence in compound identification .

Applications and Research Significance

The structural features of 6-Amino-2-bromo-3-methylbenzoic acid suggest several potential applications in research and development.

Synthetic Applications

As a multi-functionalized benzoic acid derivative, this compound likely serves as a valuable building block in organic synthesis. The presence of the bromine atom provides a handle for transition-metal-catalyzed coupling reactions, which are widely used in the synthesis of pharmaceuticals, natural products, and materials science.

The combination of amino, bromo, methyl, and carboxyl groups in specific positions makes this compound potentially useful for divergent synthesis, where multiple reaction pathways can be explored from a single starting material.

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